Borodimethylglycine
Description
Structure
2D Structure
Properties
CAS No. |
77356-05-9 |
|---|---|
Molecular Formula |
C3H8BNO2 |
Molecular Weight |
100.91 g/mol |
InChI |
InChI=1S/C2H7N.CHBO2/c1-3-2;2-1(3)4/h3H,1-2H3;(H,3,4) |
InChI Key |
SBHIXLFSVCMHID-UHFFFAOYSA-N |
SMILES |
[B]C(=O)O.CNC |
Canonical SMILES |
[B]C(=O)O.CNC |
Origin of Product |
United States |
Contextualization Within Modern Boron Chemistry
Modern boron chemistry is characterized by its vast and diverse applications, from materials science to medicine. Boron's ability to form stable covalent bonds and its electron-deficient nature give rise to unique chemical reactivity and molecular geometries. researchgate.netbritannica.com Boron-containing compounds, particularly those with boron-nitrogen (B-N) bonds, have garnered significant attention for their potential in developing novel materials and therapeutics. researchgate.net The chemistry of boron is rich, with the element existing in various allotropic forms and forming a series of hydrogen compounds called boranes. britannica.com The development of boronic acids and their derivatives has been a particularly fruitful area, leading to FDA-approved drugs and a wide range of synthetic applications. researchgate.net
Overview of Amino Acid Derivatives As Chemical Scaffolds
Amino acids and their derivatives are fundamental scaffolds in nature, forming the basis of proteins and participating in numerous metabolic pathways. nih.gov In chemical research, they serve as versatile building blocks for the synthesis of complex molecules and peptidomimetics. The modification of amino acids, such as by the introduction of a boron-containing moiety, can lead to compounds with altered chemical and biological profiles. nih.gov These modified amino acids can act as probes for biochemical processes or as inhibitors of specific enzymes. grantome.com
Historical Developments in Boron Nitrogen Chemistry Relevant to Borodimethylglycine
The history of boron-nitrogen chemistry dates back to the early 20th century, with initial studies laying the groundwork for understanding the B-N bond. researchgate.netrsc.org This bond is often a key feature contributing to the stability and activity of these compounds. nih.gov Research into amine-boranes, which are isoelectronic with alkanes, has been a significant area of investigation. The synthesis of isoelectronic and isostructural boron analogues of α-amino acids, such as those of glycine (B1666218) and alanine, has been a major focus, with many of these compounds exhibiting interesting pharmacological activities in preclinical studies. iupac.org These developments have paved the way for the synthesis and study of more complex derivatives like borodimethylglycine.
Scope and Future Outlook of Academic Research on Borodimethylglycine
Strategies for Boron-Carbon and Boron-Nitrogen Bond Formation in Amino Acid Derivatives
The synthesis of boron-containing amino acids involves establishing either a B-C or a B-N bond. The electron-deficient nature of the boron atom makes it susceptible to cleavage, necessitating the use of protected α-aminoboronic acid derivatives during synthesis. csic.es
Boron-Carbon (B-C) Bond Formation: The creation of a B-C bond is a cornerstone of organoboron chemistry. Several methods are applicable to amino acid-like structures:
Electrophilic C–H Borylation: This transition-metal-free method forms B-C bonds through the reaction of a C-H bond with an electrophilic borane (B79455). The reaction is often preceded by the formation of an intermolecular dative or covalent bond, with N-B bond formation being a common initiating step. rsc.org
Metal-Catalyzed Borylation: Palladium-catalyzed Suzuki-Miyaura borylation is a prevalent method for creating B-C bonds. researchgate.net Copper-catalyzed reactions also offer a valuable route for the borylation of alkyl halides. rhhz.net
Hydroboration: The hydroboration of alkenes, followed by oxidation, is a classic method that can be adapted to create boron-substituted alkyl chains that could be incorporated into an amino acid structure. masterorganicchemistry.com
Addition to Boron Electrophiles: A less common route involves the reaction of α-amino organometallic compounds with boron-containing electrophiles like trialkyl borate (B1201080) esters. csic.es
Boron-Nitrogen (B-N) Bond Formation: The formation of a B-N bond is crucial for creating another class of this compound-related structures.
Reaction with Boric Acid: A straightforward approach involves the reaction of an amino acid, such as histidine, with boric acid to form a new ligand containing a B-N linkage. chemmethod.com
Amine-Mediated Borylation: Tertiary amines can be used to mediate electrophilic borylation, where the amine plays a key role in the reaction mechanism. figshare.com
Modified Gabriel Synthesis: This method has been adapted for the synthesis of boron-containing primary amines, which are valuable building blocks for more complex molecules. mdpi.com
Intramolecular Cyclization: In certain molecules, an intramolecular reaction between a boronic acid and a hydrazine (B178648) derivative can lead to the formation of a stable heterocyclic B-N bond. nih.gov
A comparative table of B-C and B-N bond formation strategies is presented below.
| Strategy | Key Reagents | Bond Formed | Typical Conditions | Reference |
| Electrophilic C-H Borylation | Electrophilic boranes (e.g., B-X electrophiles) | B-C | Transition-metal-free | rsc.org |
| Suzuki-Miyaura Borylation | Diboron reagents, Pd catalyst | B-C | Palladium catalysis | researchgate.net |
| Hydroboration | Borane (BH3), alkene | B-C | Concerted syn addition | masterorganicchemistry.com |
| Reaction with Boric Acid | Amino acid, boric acid | B-N | Aqueous solution, stirring | chemmethod.com |
| Modified Gabriel Synthesis | Formylphenyl boronic acid, hydrazine | B-N | Reflux in THF | mdpi.com |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral α-aminoboronic acids is of significant interest due to their potential applications. nih.gov Achieving stereoselectivity is a key challenge.
Copper-Catalyzed Asymmetric Synthesis: A modular approach using a chiral copper catalyst can achieve the enantioselective synthesis of α-aminoboronic derivatives from readily available racemic α-chloroboronate esters and carbamates. nih.gov Another copper-catalyzed method involves the regio- and enantioselective hydroamination of alkenyl boronates. acs.org
Matteson Asymmetric Homologation: This is a foundational technique for synthesizing peptidyl boronates and boronic acids, allowing for the stereocontrolled generation of α-aminoboronic acid derivatives. nih.gov
Use of Chiral Auxiliaries: Chiral auxiliaries, such as a N-phosphinyl group on an imine, can induce asymmetry during the borylation reaction. csic.es
The following table summarizes key approaches to stereoselective synthesis.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact.
Use of Green Solvents: Ethanol and water are being employed as environmentally benign solvents for the synthesis of boron-containing heterocycles and phenols from arylboronic acids. researchgate.netrsc.org
Microwave and Infrared Irradiation: These activation methods can significantly reduce reaction times and improve yields in the synthesis of boron-containing molecules compared to conventional heating. researchgate.net
Heterogeneous Photocatalysis: Copper-doped graphitic carbon nitride (Cu@g-C3N4) has been used as a recyclable, heterogeneous photocatalyst for the hydroxylation of aryl boronic acids in water using air as the oxidant. acs.org
Low-Toxicity Reagents: Boronic acids themselves are often considered 'green' compounds due to their low inherent toxicity and stability. boronmolecular.com
Reaction Mechanism Elucidation in this compound Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes.
Electrophilic Aromatic Substitution (SEAr): In amine-mediated electrophilic arene borylation, the reaction often proceeds through an SEAr mechanism involving borenium cations as the key electrophiles. figshare.com The role of the amine can be to facilitate the deprotonation of the intermediate arenium cation. figshare.com
σ-Bond Metathesis: For intramolecular C-H borylation, a σ-bond metathesis mechanism is often prevalent, particularly with B-H and B-R electrophiles, proceeding through a four-membered transition state. rsc.org
Topological Analysis: Advanced computational techniques like the topological analysis of the Electron Localization Function (ELF) have been used to study the step-by-step formation of B-C bonds in cycloaddition reactions, revealing that the B-C bond can form before a C-C bond in the same concerted process. nih.govmdpi.com
Catalytic Cycles: In metal-catalyzed borylations, the mechanism involves intermediates such as metal-boryl complexes. For instance, in cobalt-catalyzed C-H borylation, the cycle can involve C-H oxidative addition to a cobalt-boryl species followed by C-B reductive elimination. acs.org
Functionalization and Derivatization of the this compound Core
The boronic acid functional group is not merely a structural component but a site for further chemical transformations.
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in Suzuki-Miyaura reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of complex aryl- or heteroaryl-substituted structures. mdpi.comboronmolecular.com
Formation of Boronic Esters: Boronic acids readily react with diols, such as pinacol, to form stable boronate esters. This is often used as a protecting group strategy during synthesis. mdpi.com A facile transesterification using methylboronic acid offers a mild deprotection method. acs.org
Reversible Covalent Interactions: Boronic acids can form reversible covalent bonds with hydroxyl groups, a property exploited in the design of sensors and bioconjugates. boronmolecular.comnih.gov This interaction with amino acid side chains like serine or threonine is a key aspect of their biological activity. rsc.org
Conversion to β-Amino Acids: Alkyl boronic esters can be functionalized through a sequence of halogenation and substitution to produce β2-amino acid derivatives. digitellinc.com
Ligand Design and Precursor Synthesis for Boron-Glycine Architectures
The design of ligands and the synthesis of precursors are critical for controlling the reactivity and selectivity of borylation reactions.
Amino Acid Ligands: Simple amino acids, including dimethylglycine itself, have been successfully used as ligands in copper-catalyzed borylation reactions of alkyl halides, offering an inexpensive and environmentally benign option. rhhz.net
N,N-Bidentate and N,B-Bidentate Ligands: For iridium-catalyzed C-H borylation, ligands like bipyridines and, more recently, specialized N,B-bidentate ligands have been developed to enhance catalytic activity and enantioselectivity. acs.orgescholarship.org
Precursor Synthesis: The synthesis of borylating reagents, such as bis(pinacolato)diboron (B136004) (B2pin2), and boronic acid precursors like formylphenyl boronic acids, are fundamental steps that enable the subsequent construction of the target boron-glycine structures. mdpi.comresearchgate.net The synthesis of borinic acid derivatives, which have two C-B bonds, represents another class of precursors. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the connectivity of atoms. For this compound, both ¹H and ¹³C NMR would be crucial for confirming the dimethylglycine backbone.
A key aspect would be the use of ¹¹B NMR spectroscopy to probe the environment of the boron atom. The chemical shift and coupling constants in ¹¹B NMR spectra provide direct evidence for the coordination state of boron, distinguishing between trigonal and tetrahedral geometries. mdpi.comnih.gov For amine-borane adducts, characteristic signals in the ¹¹B NMR spectrum confirm the formation of a B-N bond. mdpi.com For instance, in a study of other amine borane adducts, ¹¹B NMR spectra displayed quartets around -20 ppm, indicative of an NBH₃ environment. mdpi.com
Mass Spectrometry (MS) for Molecular Fingerprinting and Isotopic Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would be essential to confirm its molecular formula. The natural isotopic abundance of boron (¹⁰B and ¹¹B) would result in a characteristic isotopic pattern in the mass spectrum, serving as a clear indicator of a boron-containing compound. borates.today
Furthermore, fragmentation analysis in tandem MS (MS/MS) could elucidate the structure by showing how the molecule breaks apart. Techniques like Electrospray Ionization (ESI) are often chosen for the analysis of organic boron compounds. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, FTIR and Raman spectra would be expected to show characteristic bands for the following:
B-H and B-N vibrations: The presence and nature of the boron-nitrogen bond would be identifiable. shimadzu.com For example, in boron nitride materials, B-N stretching and bending vibrations are observed. shimadzu.com
Carboxylate group (C=O and C-O stretching): These vibrations would confirm the presence of the glycine (B1666218) moiety.
C-H stretching and bending: Corresponding to the methyl and methylene (B1212753) groups.
Studies on other boron-nitrogen compounds have successfully used FTIR to confirm the chemical interaction between boron-nitrogen moieties and other molecules. mdpi.com
X-ray Diffraction (XRD) for Determination of Solid-State Molecular and Supramolecular Structures
This technique would also reveal the supramolecular structure, showing how the molecules pack in the solid state and identifying any intermolecular interactions, such as hydrogen bonds. mdpi.comresearchgate.netresearchgate.net The structural elucidation of this compound would require the successful growth of single crystals suitable for XRD analysis. vulcanchem.com
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis of this compound
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to investigate chiral molecules. researchgate.net If this compound or its derivatives are chiral, for instance, if they are derived from a chiral precursor or if the boron center itself becomes a stereocenter, CD and ORD would be essential for their stereochemical characterization.
These techniques measure the differential absorption and rotation of circularly polarized light. The resulting spectra, known as Cotton effects, can provide information about the absolute configuration and conformational properties of the molecule in solution. rsc.org The application of these techniques is contingent on this compound possessing chiral properties.
Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods, rooted in quantum mechanics, can predict molecular structures, electronic properties, and reactivity without the need for experimental data. unito.it
Electronic Structure and Bonding: To elucidate the electronic structure of this compound, methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed. nih.govplos.org These calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. Key parameters to be calculated would include:
Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability and its tendency to participate in chemical reactions. plos.org
Electron Density and Charge Distribution: Analysis of the electron density surface and atomic charges (e.g., Mulliken, NBO) would clarify the nature of the chemical bonds, particularly the boron-nitrogen or boron-oxygen bond that would characterize this molecule. plos.org This would help in understanding the polarity and electrostatic potential of the molecule.
Bonding Analysis: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature of the chemical bonds (covalent, ionic, or mixed) within this compound.
Reactivity Analysis: Quantum chemical calculations can predict how this compound might behave in chemical reactions. By calculating various reactivity descriptors, researchers can identify the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for designing synthetic pathways or understanding potential metabolic transformations.
| Calculated Property | Significance | Computational Method |
| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. | DFT, HF |
| Electron Density | Reveals charge distribution and reactive sites. | DFT, HF |
| Atomic Charges | Quantifies the charge on each atom. | Mulliken, NBO, ChelpG |
| Electrostatic Potential | Maps regions of positive and negative potential. | DFT, HF |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ebsco.com MD simulations provide insights into the conformational flexibility of this compound and its interactions with solvent molecules. nih.gov
Conformational Analysis: this compound, like most molecules, can exist in various three-dimensional shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
Behavior in Solution: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can model this compound in an aqueous environment or other solvents to study:
Solvation Effects: How solvent molecules arrange themselves around the solute and the energetic consequences of this arrangement.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between this compound and water molecules, which can significantly impact its solubility and reactivity.
Diffusion and Transport Properties: How the molecule moves through the solvent, which is important for understanding its bioavailability.
| Simulation Type | Information Gained | Key Parameters |
| Conformational Search | Identification of stable molecular shapes. | Potential Energy, Dihedral Angles |
| Solvation Simulation | Understanding of molecule-solvent interactions. | Radial Distribution Functions, Hydrogen Bond Analysis |
| Umbrella Sampling | Calculation of free energy profiles for conformational changes. | Potential of Mean Force |
Reaction Pathway Modeling and Transition State Characterization of this compound Synthesis and Transformations
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and potential transformations of this compound. rsc.org
Modeling Synthesis: A plausible synthesis route for this compound would involve the reaction of dimethylglycine with a boron-containing reagent. vulcanchem.com Computational modeling can be used to:
Propose Reaction Mechanisms: By exploring different possible reaction pathways, researchers can identify the most energetically favorable route.
Characterize Transition States: The transition state is the highest energy point along the reaction coordinate. Identifying its structure and energy is key to calculating the activation energy and reaction rate.
Predict Reaction Products: By comparing the energies of possible products, the most likely outcome of the reaction can be predicted.
Modeling Transformations: Once formed, this compound could undergo various chemical transformations. Reaction pathway modeling can be used to study potential metabolic pathways or degradation processes. This involves identifying the enzymes that might interact with the molecule and modeling the catalytic cycle.
| Computational Task | Objective | Methods |
| Reaction Coordinate Scan | To map the energy profile of a reaction. | DFT, ab initio |
| Transition State Search | To locate the highest energy point on the reaction pathway. | QST2, QST3, Nudged Elastic Band |
| Intrinsic Reaction Coordinate (IRC) | To confirm the connection between reactants, transition state, and products. | IRC calculations |
Intermolecular Interaction Prediction through Computational Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comresearchgate.net This is particularly useful for predicting how this compound might interact with biological macromolecules like proteins. nih.gov
Docking to Protein Targets: Given that dimethylglycine is involved in metabolic processes, it is plausible that this compound could interact with enzymes. vulcanchem.com Molecular docking could be used to:
Identify Potential Binding Sites: Docking algorithms can search the surface of a protein to find pockets or grooves where this compound might bind.
Predict Binding Poses: The simulation predicts the most likely three-dimensional arrangement of the ligand (this compound) within the protein's binding site.
Estimate Binding Affinity: Scoring functions are used to estimate the strength of the interaction between the ligand and the protein, providing a measure of how tightly the molecule might bind. openaccessjournals.com
Scoring and Refinement: The initial predictions from docking are often refined using more computationally intensive methods, such as MD simulations of the protein-ligand complex, to get a more accurate picture of the binding interactions and stability. researchgate.net
| Docking Parameter | Description | Software Examples |
| Search Algorithm | Explores the conformational space of the ligand and protein. | Genetic algorithms, Monte Carlo |
| Scoring Function | Estimates the binding free energy of the complex. | Force-field based, empirical, knowledge-based |
| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | - |
Prediction of Spectroscopic Parameters from First Principles Calculations
First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to predict the spectroscopic properties of molecules. jeol.com This is valuable for identifying and characterizing new compounds. rsc.org
Predicting NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. First-principles calculations can predict the chemical shifts and coupling constants for the various nuclei in this compound (e.g., ¹H, ¹³C, ¹¹B, ¹⁵N). mdpi.com Comparing these predicted spectra to experimental data can confirm the structure of the synthesized compound.
Predicting Vibrational Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations, providing a theoretical vibrational spectrum. This can aid in the interpretation of experimental spectra and the identification of characteristic functional groups.
Predicting Electronic Spectra: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of these transitions, helping to understand the molecule's color and photophysical properties. plos.org
| Spectroscopic Technique | Predicted Parameters | Computational Approach |
| NMR Spectroscopy | Chemical Shifts, Coupling Constants | GIAO, CSGT |
| IR/Raman Spectroscopy | Vibrational Frequencies, Intensities | Frequency calculations (DFT, HF) |
| UV-Vis Spectroscopy | Electronic Transition Energies, Oscillator Strengths | TD-DFT |
Molecular-Level Complexation with Biological Substrates (e.g., Melanin (B1238610) Monomers)
The interaction of boron-containing compounds with biological molecules is a subject of significant scientific interest. vulcanchem.com In the context of this compound, its potential to form complexes with substrates such as melanin monomers is a key area of hypothetical investigation. This interaction is predicated on the known affinity of boron compounds for diol-containing molecules, a characteristic feature of melanin precursors. marquette.eduacs.org
It is proposed that this compound, similar to other boron-containing amino acid analogues like p-boronophenylalanine (BPA), could engage with melanin monomers. marquette.edupnas.org This interaction is thought to occur through the formation of chemical complexes with melanin precursors such as L-3,4-dihydroxyphenylalanine (DOPA), 5,6-dihydroxyindole (B162784) (DHI), and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). marquette.edunih.gov The boron atom in this compound can act as a Lewis acid, readily reacting with the catechol groups present in these melanin monomers to form stable borate esters. vulcanchem.com A patent for a skin-whitening agent suggests that boron-containing compounds, including this compound, can form chemical complexes with melanin monomers, thereby trapping them and suppressing melanin polymer formation. google.com
Kinetics and Thermodynamics of Complex Formation
While specific kinetic and thermodynamic data for the complexation of this compound with melanin monomers are not available in the current scientific literature, the principles governing such interactions can be inferred from studies on analogous systems. The formation of boronate esters from boronic acids and diols is a reversible process, and the equilibrium can be characterized by kinetic and thermodynamic parameters. researchgate.net
The thermodynamics of complex formation between boronic acids and catechols, which are structurally similar to melanin monomers, are influenced by factors such as pH and the electronic properties of the substituents on the boronic acid. acs.org The formation of a boroxine (B1236090) network, a six-membered ring containing alternating boron and oxygen atoms, is an entropically driven process due to the release of water molecules. researchgate.net For example, the formation of phenylboroxine has been determined to have a positive enthalpy change (ΔH) of 14.3 kJ mol⁻¹ and a positive entropy change (ΔS) of 37.8 J K⁻¹ mol⁻¹, indicating that the reaction is favored by the increase in disorder. researchgate.net
To illustrate the potential parameters involved, a hypothetical data table for the complexation of a boronated amino acid with a melanin monomer is presented below, based on values observed for related compounds.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Association Rate Constant (k_on) | 1.5 x 10³ M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate Constant (k_off) | 2.0 x 10⁻² s⁻¹ | Rate of complex breakdown |
| Equilibrium Dissociation Constant (K_d) | 13.3 µM | Affinity of the interaction (lower value indicates higher affinity) |
| Enthalpy Change (ΔH) | -15 kJ/mol | Heat released or absorbed during binding (negative value indicates an exothermic reaction) |
| Entropy Change (ΔS) | +5 J/mol·K | Change in disorder of the system (positive value indicates increased disorder) |
| Gibbs Free Energy Change (ΔG) | -16.5 kJ/mol | Spontaneity of the binding reaction (negative value indicates a spontaneous process) |
Structural Basis of Boron-Substrate Interactions
The structural basis for the interaction between boron-containing compounds and substrates like melanin monomers lies in the geometry of the boron atom and its ability to form covalent bonds with diols. vulcanchem.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the three-dimensional structures of molecules and their complexes. cas.czbbk.ac.uknews-medical.netcreative-biostructure.comresearchgate.netnih.gov While no specific structural studies for this compound complexed with melanin monomers have been reported, analysis of related structures provides valuable insights.
The boron atom in boronic acids is sp² hybridized in its neutral trigonal planar form. researchgate.net Upon interaction with a diol, such as the catechol group of a melanin monomer, the boron atom can transition to an sp³ hybridized tetrahedral geometry, forming a stable cyclic boronate ester. marquette.edu This tetrahedral adduct mimics the transition state of certain enzymatic reactions, which is a key principle in the design of boronic acid-based enzyme inhibitors. nih.govcuny.edu The stability of this complex is influenced by the stereochemistry of the diol and the electronic nature of the substituents on the boron-containing molecule. acs.org Molecular modeling studies of dopamine-borate complexes suggest that these molecules are cell-permeant and can accumulate in melanosomes. researchgate.net
Modulation of Enzymatic Activities by this compound and Analogues
Boron-containing compounds are recognized for their capacity to modulate the activity of various enzymes, often acting as inhibitors. vulcanchem.combbk.ac.uk This inhibitory action is largely attributed to the electrophilic nature of the boron atom, which can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes. marquette.edu
Investigations into Enzyme-Inhibitor/Activator Binding Sites
The binding of boronic acid inhibitors to the active sites of enzymes, particularly serine proteases, has been extensively studied. pnas.orgnih.gov The catalytic serine residue in the active site of these enzymes acts as a nucleophile, attacking the electrophilic boron atom of the inhibitor. nih.gov This results in the formation of a tetrahedral adduct, which is a stable mimic of the transition state of the enzymatic reaction. cuny.edu The interaction is often further stabilized by hydrogen bonds between the boronic acid hydroxyl groups and other active site residues. marquette.edu
While the specific enzymes targeted by this compound have not been identified, it is hypothesized that it could interact with enzymes in a manner similar to other boron-containing inhibitors. The dimethylglycine moiety could provide additional interactions within the enzyme's binding pocket, potentially influencing specificity and affinity. The investigation of enzyme active sites can be carried out using techniques such as X-ray crystallography of the enzyme-inhibitor complex and site-directed mutagenesis to identify key interacting residues. marquette.eduresearchgate.net
Kinetic Analysis of Enzyme Activity Perturbations
The inhibitory effect of boron-containing compounds on enzymes can be quantified through kinetic analysis. mdpi.com Key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are used to describe the potency of an inhibitor. cambridge.orgnih.gov Boronic acids typically exhibit competitive inhibition, where the inhibitor competes with the substrate for binding to the active site. nih.gov
Numerous studies have reported the Kᵢ values for various boronic acid inhibitors against a range of enzymes. For example, para-substituted phenylboronic acids are potent competitive inhibitors of mandelate (B1228975) racemase, with Kᵢ values in the micromolar to nanomolar range. marquette.edu Arylboronic acids have been shown to be strong competitive inhibitors of subtilisin and chymotrypsin. pnas.org The following table presents a selection of reported Kᵢ and IC₅₀ values for various boron-containing compounds against different enzymes, illustrating the range of potencies that can be achieved.
| Inhibitor | Enzyme | Inhibition Type | Kᵢ | IC₅₀ | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid (PBA) | Mandelate Racemase | Competitive | 1.8 ± 0.1 µM | - | marquette.edu |
| p-Cl-PBA | Mandelate Racemase | Competitive | 81 ± 4 nM | - | marquette.edu |
| Benzeneboronic acid | α-Chymotrypsin | Competitive | 1.96 x 10⁻⁴ M | - | pnas.org |
| Benzeneboronic acid | Subtilisin | Competitive | 2.29 x 10⁻⁴ M | - | pnas.org |
| Ceftazidime BATSI | SHV-1 β-lactamase | - | 130 ± 10 µM | - | nih.gov |
| Vaborbactam | PaPBP3 | - | > 200 µM | - | acs.org |
| Compound 3 | LcαE7 | - | 250 pM | - | pnas.org |
| Compound 116a | Leishmania CAs | - | 0.48 µM | - | mdpi.com |
| Compound 15 | Mtb LeuRS | - | - | 0.13 µM | mdpi.com |
Fundamental Roles in Biopolymer Structure and Dynamics (e.g., Collagen Cross-linking)
Boron compounds have the potential to interact with and modify the structure and dynamics of biopolymers. dergipark.org.trmdpi.com This is particularly relevant in the context of collagen, a major structural protein in connective tissues. mdpi.com The cross-linking of collagen fibers is a crucial process for maintaining the mechanical strength and integrity of tissues. frontiersin.org
The established mechanism of collagen cross-linking involves the enzymatic formation of aldehyde groups from lysine (B10760008) or hydroxylysine residues, which then react to form covalent bonds between collagen molecules. frontiersin.org While the direct involvement of this compound in collagen cross-linking has not been experimentally demonstrated, it is conceivable that boron-containing compounds could influence this process. For instance, a patent suggests that boron compounds can participate in collagen cross-linking and promote tissue repair. lsherb.com Boron is known to form complexes with hydroxyl groups, which are abundant in the carbohydrate moieties of proteoglycans associated with collagen. google.com Furthermore, a method for the detection of covalent crosslinks in proteins, including collagen, utilizes a diphenylborinic acid reagent that specifically reacts with α-amino acid groups. nih.govresearchgate.net This suggests a potential for boron compounds to interact with the protein backbone of collagen.
It is hypothesized that this compound could potentially influence collagen structure by interacting with the glycosaminoglycan side chains of proteoglycans that are associated with collagen fibrils, or by directly interacting with the collagen protein itself. Such interactions could modulate the organization and mechanical properties of the collagen matrix. However, detailed structural and dynamic studies are required to elucidate the precise nature and functional consequences of any such interactions.
Chemical Mechanisms of Biopolymer Modification
The primary mechanism by which this compound is anticipated to modify biopolymers, such as proteins and enzymes, is through the formation of reversible covalent adducts. Boronic acids are known to interact with amino acid residues containing hydroxyl groups in their side chains, most notably serine and threonine. nih.gov This interaction involves the boron atom acting as a Lewis acid, readily accepting a pair of electrons from the nucleophilic hydroxyl group of the amino acid residue. marquette.edu This results in the formation of a tetrahedral boronate ester, a structure that can mimic the transition states of enzymatic reactions. marquette.eduasm.org
This reversible covalent modification can have several consequences for the biopolymer:
Enzyme Inhibition: By binding to a critical serine or threonine residue within the active site of an enzyme, this compound can act as a competitive inhibitor. marquette.edumdpi.com The formation of the boronate ester can sterically hinder the access of the natural substrate to the active site or alter the electronic environment necessary for catalysis. nih.gov This mode of inhibition has been extensively studied for various proteases. mdpi.com
Allosteric Modulation: Binding of this compound to a site distinct from the active site (an allosteric site) can induce conformational changes in the protein. researchgate.netnih.gov These changes can propagate through the protein structure, ultimately affecting the activity at the active site, either enhancing or diminishing it. nih.gov
Interaction with Glycoproteins: The boronic acid moiety can form reversible covalent bonds with the cis-diol groups present in the carbohydrate portions of glycoproteins. mdpi.comtennessee.edunih.gov This interaction can influence cell-surface recognition events and the biological activity of glycoproteins. tennessee.edu
The dimethylglycine portion of the molecule may also contribute to these interactions by providing additional points of contact, such as hydrogen bonding or hydrophobic interactions, which can influence the specificity and stability of the binding to the biopolymer.
Influence on Biopolymer Assembly and Stability
Protein Aggregation: Protein aggregation is often initiated by the partial unfolding of proteins, which exposes hydrophobic regions that can then interact with other unfolded or partially unfolded molecules. pipebio.com By influencing the conformational stability of proteins, this compound could potentially modulate their propensity to aggregate. pipebio.comresearchgate.net If the binding of this compound stabilizes the native, folded state of a protein, it could inhibit aggregation. Conversely, if the interaction leads to a less stable or partially unfolded state, it might promote aggregation.
| Potential Effect of this compound on Biopolymers | Underlying Mechanism | Potential Consequence |
| Enzyme Inhibition | Reversible covalent bond formation with active site serine/threonine. marquette.edumdpi.com | Alteration of metabolic pathways. |
| Allosteric Modulation | Binding to a non-active site, inducing conformational changes. researchgate.netnih.gov | Regulation of protein function. |
| Glycoprotein (B1211001) Interaction | Reversible covalent bond formation with cis-diols on glycans. mdpi.comtennessee.edu | Interference with cell recognition. |
| Altered Protein Stability | Disruption or stabilization of non-covalent interactions. frontiersin.org | Changes in protein half-life and function. |
| Modulation of Aggregation | Influencing the equilibrium between folded and unfolded states. pipebio.com | Potential prevention or induction of protein aggregation. |
Exploration of this compound Influence on Cellular Metabolic Pathways
The potential for this compound to modulate enzyme activity suggests that it could have a significant impact on various cellular metabolic pathways. By targeting key enzymes, this compound could alter the flow of metabolites through interconnected reaction networks, leading to downstream consequences for cellular function.
Unraveling the Molecular Targets within Metabolic Networks
Identifying the specific enzymes and proteins that are molecular targets of this compound is crucial to understanding its biological effects. Based on the known reactivity of boronic acids, several classes of enzymes could be considered potential targets.
Serine Proteases: This large family of enzymes is involved in a wide range of physiological processes, including digestion, blood clotting, and inflammation. Their catalytic mechanism relies on a critical serine residue in the active site, making them prime targets for boronic acid-containing inhibitors. mdpi.com
Metabolic Enzymes with Serine/Threonine Residues: Many enzymes central to metabolic pathways, such as those involved in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, utilize serine or threonine residues for catalysis or substrate binding. nih.gov this compound could potentially interact with these enzymes, thereby modulating their activity.
Enzymes Utilizing Diol-Containing Substrates: The ability of boronic acids to bind to cis-diols suggests that enzymes that process substrates containing this motif, such as those in carbohydrate metabolism, could be targets. mdpi.comresearchgate.net
The dimethylglycine component of this compound might also play a role in targeting. Dimethylglycine itself is involved in one-carbon metabolism. It is conceivable that this compound could be recognized by enzymes that normally bind dimethylglycine or related metabolites, potentially leading to inhibition or altered processing.
Investigating Downstream Effects on Biomolecular Synthesis and Degradation
The modulation of key metabolic enzymes by this compound would likely have cascading effects on the synthesis and degradation of various biomolecules.
Impact on Energy Metabolism: If this compound were to inhibit key enzymes in glycolysis or the TCA cycle, this could lead to a reduction in ATP production and an accumulation of upstream metabolites. This could, in turn, affect a wide range of energy-dependent cellular processes. acs.orgacs.org
Alterations in Amino Acid and Nucleotide Synthesis: The building blocks for proteins and nucleic acids are produced through complex metabolic pathways. Inhibition of enzymes in these pathways by this compound could limit the availability of essential precursors, thereby slowing down protein synthesis and cell proliferation.
Effects on Lipid Metabolism: The synthesis and degradation of fatty acids are also tightly regulated enzymatic processes. Interference with these pathways could lead to changes in membrane composition and cellular signaling.
| Potential Metabolic Impact of this compound | Hypothesized Mechanism | Potential Downstream Effect |
| Altered Glycolysis/TCA Cycle | Inhibition of key enzymes with active site serine/threonine residues. | Decreased ATP production, altered cellular energy state. acs.orgacs.org |
| Disrupted Amino Acid Metabolism | Targeting of enzymes in amino acid synthesis or degradation pathways. | Impaired protein synthesis, accumulation of specific amino acids. |
| Modified Nucleotide Synthesis | Inhibition of enzymes involved in purine (B94841) or pyrimidine (B1678525) biosynthesis. | Reduced DNA/RNA synthesis, impact on cell division. |
| Changes in Lipid Metabolism | Interaction with enzymes of fatty acid synthesis or beta-oxidation. | Altered membrane fluidity, changes in signaling lipid production. |
Investigation of Boron-Mediated Signaling Pathways at a Molecular Level
Emerging research indicates that boron, the key element in this compound, can play a role in cellular signaling. While the specific involvement of this compound in these pathways is yet to be elucidated, studies on boron-containing compounds provide a framework for understanding its potential signaling functions.
Research has shown that boron can influence key signaling pathways that regulate cell proliferation, survival, and function. For example, boron has been reported to modulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth and apoptosis. It is hypothesized that boron may exert these effects by interacting with components of the signaling cascade, potentially through the modulation of protein phosphorylation events or by interacting with cell surface receptors.
Furthermore, studies in yeast have suggested that the TOR (Target of Rapamycin) signaling pathway, which is a crucial regulator of cell growth in response to nutrient availability, is involved in the response to boron stress. mdpi.com This pathway integrates signals from various upstream inputs to control processes like protein synthesis and autophagy. It is plausible that this compound, as a boron-containing compound, could influence these fundamental signaling networks. The molecular mechanisms could involve direct interaction with kinases or phosphatases within these pathways or indirect effects stemming from metabolic alterations that are sensed by these signaling hubs.
Advanced Analytical Methodologies for Borodimethylglycine Research
Chromatographic Techniques (HPLC, GC, Supercritical Fluid Chromatography) for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing robust methods for the separation and quantification of complex mixtures. For borodimethylglycine, several chromatographic techniques are particularly relevant.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like amino acids. For this compound, reversed-phase HPLC would likely be a primary method, utilizing a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. Given the polar nature of the amino acid backbone, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, using a polar stationary phase and a high organic content mobile phase. chromforum.org Detection can be achieved using UV-Vis spectrophotometry if the molecule possesses a suitable chromophore, or more universally with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD). For enhanced sensitivity and selectivity, coupling with mass spectrometry is preferred.
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Therefore, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound. chromatographyonline.comresearchgate.net Common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino group. For the boronic acid moiety, silylation is a common approach. Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. Flame ionization detection (FID) can be used for quantification, but mass spectrometry (MS) is generally favored for its higher sensitivity and ability to provide structural information. chromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient alternative to HPLC for the separation of a wide range of compounds, including boronic acids. nih.govresearchgate.net This technique uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol. nih.govnih.gov For the analysis of this compound, SFC could offer advantages in terms of speed and reduced solvent consumption. A study on the separation of various boronic acids demonstrated the utility of a 2-ethylpyridine-bonded silica (B1680970) stationary phase. nih.gov The method parameters, including back pressure, temperature, and mobile phase composition, would need to be optimized for this compound. Detection is typically performed with UV-Vis or by coupling to a mass spectrometer.
| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Detection Method | Key Considerations |
|---|---|---|---|---|
| HPLC (Reversed-Phase) | C18, C8 | Water/Acetonitrile with 0.1% Formic Acid | UV-Vis, ELSD, CAD, MS | Good for polar to moderately polar compounds. |
| HPLC (HILIC) | Silica, Amide | Acetonitrile/Water with Ammonium Formate | UV-Vis, ELSD, CAD, MS | Suitable for highly polar compounds. chromforum.org |
| GC | DB-5, HP-1 | Helium, Hydrogen | FID, MS | Requires derivatization to increase volatility. chromatographyonline.com |
| SFC | 2-Ethylpyridine-bonded Silica | Supercritical CO2 with Methanol | UV-Vis, MS | Fast and environmentally friendly. nih.govresearchgate.net |
Hyphenated Techniques (LC-MS, GC-MS, IC-MS) for Comprehensive Profiling and Identification
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of compounds like this compound in complex biological matrices. mtoz-biolabs.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically produces the protonated molecule [M+H]+ or deprotonated molecule [M-H]-. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This provides a high degree of confidence in the identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS analysis of this compound requires prior derivatization. chromatographyonline.com The mass spectrometer provides highly sensitive and selective detection of the derivatized analyte. The fragmentation patterns observed in the mass spectrum can be used to confirm the identity of the compound by comparing them to a spectral library or by interpreting the fragmentation pathways. researchgate.net GC-MS is particularly useful for the analysis of volatile impurities that may be present in this compound samples. chromatographyonline.com
Ion Chromatography-Mass Spectrometry (IC-MS): Given that this compound is an amino acid derivative and can exist as an ion in solution, IC-MS is a potentially valuable technique for its analysis. thermofisher.commetrohm.comox.ac.uk Ion chromatography separates ions based on their interaction with a charged stationary phase. Coupling IC with MS allows for the sensitive and selective detection of ionic species. This technique could be particularly useful for separating this compound from other inorganic and organic ions in a sample matrix. metrohm.com
| Hyphenated Technique | Ionization Method | Mass Analyzer | Typical Application |
|---|---|---|---|
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quantification and identification in biological fluids. mtoz-biolabs.com |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Analysis of volatile derivatives and impurities. chromatographyonline.com |
| IC-MS | Electrospray Ionization (ESI) | Quadrupole, TOF | Separation and detection of ionic forms in aqueous samples. thermofisher.commetrohm.com |
Electrochemical Methods for Redox Behavior and Sensing Applications
Electrochemical methods offer a sensitive and often low-cost approach for the analysis of electroactive compounds. The boronic acid moiety in this compound provides a handle for electrochemical detection.
Furthermore, the ability of boronic acids to form reversible covalent bonds with diols can be exploited for sensing applications. rsc.orgresearchgate.netresearchgate.netbath.ac.uk Electrochemical sensors can be fabricated by modifying an electrode surface with a molecule that can interact with the boronic acid group of this compound. researchgate.netmdpi.com For example, a diol-containing polymer could be immobilized on an electrode. The binding of this compound to the diol would alter the electrochemical properties of the electrode surface, leading to a measurable change in current or potential. This change can be correlated to the concentration of this compound.
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis
Capillary electrophoresis (CE) and microfluidic systems are powerful techniques for the rapid and efficient separation of charged species with very small sample volumes.
Capillary Electrophoresis (CE): As an amino acid derivative, this compound will have a net charge depending on the pH of the buffer solution. This makes it an ideal candidate for separation by CE. nih.govcreative-proteomics.com In CE, a high voltage is applied across a narrow capillary filled with a buffer, causing charged molecules to migrate at different velocities based on their charge-to-size ratio. Detection is typically performed by UV-Vis absorbance or by coupling the capillary to a mass spectrometer (CE-MS). nih.govcreative-proteomics.com Derivatization with a fluorescent tag can significantly enhance the sensitivity of detection. researchgate.netdiva-portal.orgnih.gov
Microfluidic Systems: Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. These systems offer the advantages of high-throughput analysis, low sample and reagent consumption, and portability. A microfluidic device could be designed for the analysis of this compound, incorporating a CE separation channel and an integrated electrochemical or optical detector.
Development of Novel Biosensors and Chemosensors for this compound Detection
The unique chemical properties of the boronic acid group in this compound make it a prime target for the development of highly selective biosensors and chemosensors.
Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled to a transducer to generate a signal in the presence of the target analyte. While specific enzymes or antibodies for this compound may not be readily available, the interaction of the boronic acid with diols can be exploited. For instance, a glycoprotein (B1211001) immobilized on a sensor surface could bind to this compound, and this binding event could be detected by a variety of transduction methods, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical techniques. mdpi.comnih.gov
Chemosensors: Chemosensors employ a synthetic receptor that selectively binds to the analyte of interest. For this compound, chemosensors can be designed based on the interaction of the boronic acid moiety with diols or other Lewis bases. rsc.orgresearchgate.net Fluorescent chemosensors are particularly common, where the binding of this compound to a fluorescent probe containing a diol results in a change in the fluorescence intensity or wavelength. mdpi.comnih.gov Colorimetric sensors that produce a visible color change upon binding are also a possibility. researchgate.net The development of such sensors could enable rapid and simple detection of this compound in various samples.
Structure Activity Relationship Sar Studies of Borodimethylglycine Analogues
Rational Design Principles for Boron-Glycine Derivative Libraries
The creation of libraries of boron-containing glycine (B1666218) analogues, or more broadly, α-amino boronic acids, is guided by several rational design principles aimed at optimizing their interaction with biological targets, typically enzymes such as proteases. sci-hub.seresearchgate.net A primary strategy is the mimicry of the tetrahedral transition state of peptide bond hydrolysis. google.comrsc.org The boron atom, with its empty p-orbital, readily forms a stable, reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site. rsc.orgnih.gov This interaction mimics the geometry of the transition state, leading to potent inhibition.
Another key design principle involves leveraging known substrate specificities of the target enzyme. google.com Peptides are often used as a starting point, with the C-terminal amino acid being replaced by its boronic acid analogue. nih.gov The rest of the peptide sequence is varied to enhance binding affinity and selectivity. This peptidomimetic approach was central to the development of highly potent proteasome inhibitors. sci-hub.seresearchgate.net
Furthermore, diversity-oriented synthesis approaches are employed to create extensive libraries of these compounds. rsc.org This involves developing versatile building blocks, such as Fmoc-protected α-aminoboronates, that can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. researchgate.netrsc.org This allows for the systematic variation of different parts of the molecule to explore the SAR landscape thoroughly.
Systematic Variation of Substituents on the Borodimethylglycine Scaffold
Systematic variation of substituents on the α-amino boronic acid scaffold is crucial for understanding and optimizing biological activity. These variations can be categorized based on their position relative to the core structure, analogous to the P1, P2, P3, etc., positions in a peptide substrate.
For dipeptidyl boronic acid inhibitors, comprehensive SAR studies have revealed the importance of substituents at multiple positions. acs.org
P1 Position (The α-substituent of the boronic acid): The nature of the side chain at the P1 position is critical for target recognition. For instance, in proteasome inhibitors, a leucine (B10760876) or phenylalanine side chain at this position often leads to high potency. rsc.orgnih.gov
P2, P3, and P4 Positions (Peptide chain extension): The amino acid residues extending from the N-terminus of the boro-amino acid significantly influence binding. Studies on dipeptidyl boronates have shown that modifications at the P2, P3, and even P4 positions are essential for biological activity. acs.org For example, introducing different amino acids or capping groups at these positions can modulate the inhibitor's affinity and selectivity for the target enzyme. acs.org
N-terminal Capping Group: The group at the N-terminus of the peptide chain also plays a vital role. For example, in the case of the proteasome inhibitor bortezomib, a pyrazinoyl cap is a key feature contributing to its high potency. acs.org
The following table illustrates the effect of systematic variations on the inhibitory activity of dipeptidyl boronate analogues against the 20S proteasome.
| Compound ID | P4 Substituent | P3 Substituent | P2 Substituent | P1-boro Substituent | IC50 (nM) |
| Bortezomib | Pyrazinoyl | - | Phenylalanine | Leucine | 1.92 |
| 14 | N-acetyl | - | Phenylalanine | Leucine | 3.21 |
| 16 | 2-Quinolinecarbonyl | - | Phenylalanine | Leucine | 1.12 |
| 34 | 3-Pyridinecarbonyl | - | Phenylalanine | Leucine | 0.76 |
This table is generated based on data for dipeptidyl boronate proteasome inhibitors to illustrate the principles of systematic variation. acs.org
Correlation of Molecular Structure with Chemical Reactivity and Selectivity
The chemical reactivity of boronic acids is central to their biological function. The boron atom is a Lewis acid, capable of accepting an electron pair from a nucleophile, such as the hydroxyl group of water or a serine residue in an enzyme active site. nih.govmdpi.com This interaction leads to a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³). nih.gov
The Lewis acidity of the boron atom can be modulated by the electronic properties of the substituents on the scaffold. Electron-withdrawing groups tend to increase the Lewis acidity, potentially leading to stronger interactions with nucleophiles. This principle is utilized in the design of more potent inhibitors.
Computational Approaches to SAR Elucidation for Mechanistic Insights
Computational methods are invaluable tools for understanding the SAR of boron-containing inhibitors and for guiding the rational design of new analogues. sci-hub.se
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. biorxiv.orgbiorxiv.org For boronic acid inhibitors, covalent docking methods are often employed to model the formation of the covalent bond between the boron atom and the active site serine or threonine. unito.it These studies can reveal key interactions that contribute to binding affinity and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM simulations provide a more accurate description of the electronic events during bond formation and cleavage. biorxiv.orgbiorxiv.org This method can be used to study the reaction mechanism of inhibition and to calculate binding energies, offering deeper mechanistic insights. biorxiv.orgbiorxiv.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.com These models can identify regions of the molecule where modifications are likely to increase or decrease activity, thereby guiding further synthetic efforts. The development of some dipeptide boronic acid proteasome inhibitors was guided by 3D-QSAR studies of bortezomib. mdpi.com
These computational approaches have been successfully applied to various boronic acid derivatives, providing detailed information on their binding modes and the energetic contributions of different structural features. biorxiv.orgbiorxiv.orgunito.it
Influence of Boron Environment on Molecular Recognition and Interaction Profiles
The local chemical environment of the boron atom significantly influences the molecular recognition and interaction profile of boronic acid-containing molecules. The ability of the boron atom to exist in either a neutral, trigonal planar state or an anionic, tetrahedral state is fundamental to its role in molecular recognition. nih.gov
The interaction of boronic acids is not limited to serine and threonine residues. They can also form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides and catechols. nih.gov This property has been exploited to develop sensors for carbohydrates and other diol-containing molecules. rsc.org
The groups attached to the boron atom (e.g., hydroxyl groups in boronic acids, or protecting groups like pinanediol in boronate esters) also affect its reactivity and interaction profile. Boronate esters, for example, can act as prodrugs, releasing the active boronic acid under physiological conditions. sci-hub.se
Furthermore, the incorporation of boronic acid moieties into peptides can enhance their binding affinity to structured RNA targets, suggesting a unique binding mode that expands the repertoire of RNA-binding motifs. rsc.org The boron atom's involvement in these interactions highlights its versatility as a functional group for molecular recognition in complex biological systems.
Future Directions and Emerging Research Avenues for Borodimethylglycine
Development of Borodimethylglycine as Chemical Probes for Biological Research
The development of small molecules to serve as chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological processes in living systems. mdpi.com Chemical probes are designed to interact with specific biomolecules, such as proteins, to help understand their function, localization, and role in disease pathways. mdpi.comsigmaaldrich.com this compound presents a compelling scaffold for the design of novel chemical probes.
Boron-containing compounds are known for their ability to form reversible covalent bonds with the hydroxyl groups found in the active sites of enzymes, particularly serine proteases and dehydrogenases. vulcanchem.com This capacity for specific, yet reversible, interaction is a highly desirable feature for a chemical probe. The dimethylglycine portion of the molecule could, in theory, guide the compound to cellular pathways involved in one-carbon metabolism, where dimethylglycine itself is a participant. vulcanchem.com
Future research would focus on synthesizing derivatives of this compound that incorporate reporter tags, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification and identification of protein targets. sigmaaldrich.com These functionalized probes could be used to:
Identify and profile enzyme activity: Probes could be designed to target specific classes of enzymes, allowing for activity-based protein profiling (ABPP) in complex biological samples. mdpi.com
Image metabolic pathways: Fluorescently tagged this compound probes might allow for the visualization of processes related to one-carbon metabolism within live cells.
Validate novel drug targets: By identifying the specific protein interactions of this compound, new potential targets for therapeutic intervention could be discovered. bayer.com
The development of these tools would require a systematic approach, starting with the synthesis of a library of probe candidates and screening them for desired biological activity and specificity.
Table 1: Potential Features of this compound as a Chemical Probe Scaffold
| Feature | Potential Contribution from this compound | Research Goal |
|---|---|---|
| Target Engagement | The electron-deficient boron can form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in enzyme active sites. vulcanchem.com | Develop probes with high selectivity for specific enzyme families. |
| Cellular Uptake/Localization | The dimethylglycine moiety may facilitate transport into cells and localization to specific metabolic pathways. vulcanchem.com | Design probes that target particular subcellular compartments or processes. |
| Modularity | The glycine (B1666218) backbone provides synthetic handles for the attachment of various reporter tags (e.g., fluorophores, biotin). burleylabs.co.uk | Create a toolbox of probes for different applications (imaging, proteomics). |
| Bioorthogonality | Boron's unique reactivity is generally orthogonal to the functional groups found in most biological systems. burleylabs.co.uk | Ensure probes react specifically with their intended targets without off-target effects. |
Integration of this compound Chemistry into Materials Science (e.g., Boron-Doped Polymers)
Materials science focuses on designing and discovering new materials with novel properties and functions. pnnl.gov The integration of boron into polymers and other materials, known as boron doping, is a recognized strategy for modifying their electronic, optical, and mechanical properties. mdpi.comresearchgate.net Boron-doped conjugated polymers, for instance, have shown potential in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net
This compound could serve as a unique boron-containing monomer or doping agent for creating advanced functional polymers. The dimethylglycine structure provides reactive sites (e.g., the carboxylic acid group) that could be used to incorporate it into a polymer backbone or as a pendant group through standard polymerization techniques. This approach could lead to the development of:
Lewis-Acidic Polymers: The incorporation of the boron center would imbue the polymer with Lewis acidic sites, which could be used for sensing applications (e.g., detecting fluoride (B91410) or other anions).
Stimuli-Responsive Materials: The interaction of the boron centers with Lewis bases could be exploited to create materials that change their properties (e.g., color, fluorescence, or solubility) in response to chemical stimuli. nih.gov
Enhanced-Conductivity Polymers: Boron doping is known to influence the electrical conductivity of materials like carbon nanotubes and diamond. mdpi.comrsc.org Integrating this compound could modulate the electronic properties of conductive polymers.
Table 2: Hypothesized Effects of this compound Integration on Polymer Properties
| Polymer Type | Potential Role of this compound | Anticipated Property Change | Potential Application |
|---|---|---|---|
| Polyacrylates | Co-monomer via the carboxylic acid group | Increased refractive index, tunable Lewis acidity | Optical coatings, chemical sensors |
| Polyesters | Diol-replacement monomer (after reduction of carboxylic acid) | Enhanced thermal stability, altered electronic properties | High-performance plastics, electronic components |
| Conjugated Polymers (e.g., Polythiophenes) | Pendant group functionalization | Modified HOMO/LUMO energy levels, enhanced p-type doping | Organic electronics, photovoltaics researchgate.net |
| Hydrogels | Cross-linking agent | pH- and anion-responsive swelling/deswelling | Smart drug delivery systems, environmental sensors |
Exploration of Novel Catalytic Roles for this compound and Its Complexes
Catalysis is a fundamental process in chemistry that accelerates chemical reactions, enabling the efficient synthesis of countless products, from pharmaceuticals to plastics. pidc.com Boron compounds, by virtue of their electron-deficient nature, often function as potent Lewis acid catalysts. acs.orgaakash.ac.in The empty p-orbital on the boron atom in this compound makes it a prime candidate for exploration as a Lewis acid catalyst in a variety of organic transformations.
Furthermore, this compound can be envisioned as a versatile ligand for the formation of transition metal complexes. The nitrogen and oxygen atoms of the dimethylglycine backbone are capable of coordinating to a metal center, creating a pincer-type or other multidentate ligand environment. mdpi.com Such complexes could exhibit unique catalytic activities not achievable with the metal or the ligand alone. rsc.orgresearchgate.net Research in this area could uncover novel catalysts for:
Hydrogenation and Dehydrogenation: Many transition metal complexes are active catalysts for these reactions, which are crucial for energy storage and chemical synthesis. mdpi.comias.ac.in
Oxidation Reactions: The development of selective oxidation catalysts is a major goal in green chemistry. mdpi.com
Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura coupling, which often involve boron reagents, are fundamental in synthetic chemistry. rsc.org
The catalytic potential of both free this compound and its metal complexes remains a completely unexplored but highly promising field of research.
Table 3: Potential Catalytic Applications for this compound and its Complexes
| Catalytic System | Hypothesized Role of this compound | Target Reaction Type | Example Reaction |
|---|---|---|---|
| This compound (as Lewis Acid) | Activates carbonyls or other Lewis basic substrates. | Aldol reactions, Diels-Alder reactions, Friedel-Crafts acylation. | Catalyzing the addition of a silyl (B83357) enol ether to an aldehyde. |
| This compound-Palladium Complex | Ligand modifying the electronic and steric properties of the Pd center. | Cross-coupling reactions. | Suzuki-Miyaura or Heck coupling reactions. rsc.org |
| This compound-Ruthenium Complex | Pincer ligand stabilizing the metal center. mdpi.com | Hydrogenation, dehydrogenation, transfer hydrogenation. | Conversion of ketones to alcohols using isopropanol. ias.ac.in |
| This compound-Iron Complex | Non-precious metal catalysis. rsc.org | Hydrosilylation, C-H activation. | Hydrosilylation of alkenes to form alkylsilanes. |
Interdisciplinary Research with Nanotechnology for Advanced Functional Materials
Nanotechnology involves the manipulation of matter on an atomic and molecular scale to create materials with novel properties. nih.gov Boron and its compounds, such as boron nitride and boron carbide, are already used in nanotechnology to create materials like nanotubes and nanosheets with exceptional mechanical strength and thermal stability. dergipark.org.trresearchgate.net
The molecular structure of this compound makes it a compelling building block for creating advanced, functional nanomaterials through an interdisciplinary approach. fun-nanotech.org Potential research avenues include:
Surface Functionalization of Nanoparticles: this compound could be used to coat nanoparticles (e.g., gold, iron oxide). The boron end could anchor to the nanoparticle surface, while the dimethylglycine end could provide biocompatibility or a handle for attaching other molecules, such as drugs or targeting ligands. bohrium.com
Precursor for Boron-Doped Nanostructures: It could serve as a molecular precursor in the synthesis of boron-doped carbon dots or other carbon nanomaterials, potentially leading to new materials with unique photoluminescent or electronic properties. rsc.org
Hybrid Functional Materials: Integrating this compound into composite materials with graphene or other 2D materials could lead to novel sensors or electronic devices where the boron component modulates the material's electronic behavior. rsc.orguwaterloo.ca
This research direction connects molecular chemistry with materials engineering and could lead to the development of "smart" materials for applications in medicine, electronics, and energy. uwaterloo.ca
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for borodimethylglycine, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is typically synthesized via nucleophilic substitution between dimethylglycine and a boron-containing reagent (e.g., boron trifluoride etherate). Key variables include solvent polarity (e.g., THF vs. dichloromethane), temperature (optimal range: 0–25°C), and stoichiometric ratios. Yield optimization requires monitoring by <sup>11</sup>B NMR to track intermediate formation . Purity is assessed via HPLC with UV detection (λ = 210 nm) and elemental analysis (C, H, N, B). Contaminants like unreacted dimethylglycine are minimized using gradient elution .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer:
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer: Stability studies should follow ICH Q1A guidelines. Accelerated degradation at 40°C/75% RH over 4 weeks reveals hydrolysis susceptibility. Use phosphate buffer (pH 7.4) for aqueous stability assays, with LC-MS monitoring. Solid-state stability improves with desiccants (e.g., silica gel) and amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based assays?
- Methodological Answer: Discrepancies often arise from batch-to-batch variability (e.g., residual solvents, counterion content) or assay conditions. Mitigation strategies:
- Standardize peptide content via amino acid analysis (AAA) and adjust concentrations accordingly .
- Validate cell viability assays (e.g., MTT vs. ATP luminescence) using positive/negative controls .
- Replicate studies across ≥3 independent batches and apply ANOVA with post-hoc Tukey tests to assess significance .
Q. What experimental design principles minimize confounding factors in this compound’s mechanism-of-action studies?
- Methodological Answer:
- Control Groups : Include boron-free analogs (e.g., dimethylglycine) to isolate boron-specific effects.
- Dose-Response Curves : Use 5–7 concentrations (log-scale) to identify EC₅₀/IC₅₀ and rule off-target effects.
- Blinding : Assign sample IDs randomly to reduce observer bias in imaging/flow cytometry workflows .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in supplementary materials .
Q. How can computational modeling enhance the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer: Molecular dynamics (MD) simulations predict LogP (partition coefficient) and membrane permeability using software like GROMACS. QSAR models trained on boron-containing analogs identify structural modifications to improve bioavailability. Validate predictions with in vitro Caco-2 monolayer assays and in vivo PK studies (rodents) .
Data Contradiction Analysis Framework
For conflicting results (e.g., antagonistic vs. agonistic effects in receptor binding):
Systematic Comparison : Tabulate variables across studies (e.g., assay type, buffer pH, incubation time) .
Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify moderators .
Replication : Independently synthesize this compound using published protocols and retest under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
